4,5-Dihydroxyphthalonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 5-nitro-1,4-dihydro-1,4-methanonaphthalene, involves a continuous-flow process that includes the production of isoamyl nitrite and a temperature-programmed Diels–Alder reaction with cyclopentadiene . This method minimizes the accumulation of hazardous intermediates and reduces reaction time significantly. Although this synthesis does not directly pertain to 4,5-dihydroxyphthalonitrile, the principles of a continuous-flow process could potentially be applied to its synthesis to improve safety and efficiency.
Molecular Structure Analysis
The molecular structure of 4,5-dihydroxyphthalonitrile can be inferred to some extent from the structure of related phthalonitriles. For instance, the nucleophilic substitution in 4-bromo-5-nitrophthalonitrile leads to the formation of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile . This suggests that the phthalonitrile core can be functionalized at the 4 and 5 positions, which is relevant for the hydroxy derivatives as well.
Chemical Reactions Analysis
The chemical reactions involving phthalonitriles typically include nucleophilic substitution, as seen in the synthesis of bisphenoxy derivatives . These reactions are crucial for the further functionalization of the phthalonitrile core and the subsequent synthesis of phthalocyanines. The reactivity of 4,5-dihydroxyphthalonitrile would likely involve similar nucleophilic sites, allowing for the potential synthesis of a wide array of derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4,5-dihydroxyphthalonitrile are not directly reported in the provided papers, the properties of related compounds can provide some context. For example, the spectral properties of the synthesized phthalocyanines from substituted phthalonitriles were studied , indicating that these compounds have characteristic absorption patterns that could be used to infer the properties of 4,5-dihydroxyphthalonitrile. Additionally, the continuous-flow synthesis approach suggests that the related compounds are stable under controlled reaction conditions, which might also apply to 4,5-dihydroxyphthalonitrile .
Scientific Research Applications
- Summary of the Application : 4,5-Dihydroxyphthalonitrile is synthesized from pyrocatechol . The compound obtained is a convenient starting reagent for the preparation of 4,5-dialkoxyphthalonitriles .
- Results or Outcomes : The outcome of the synthesis is 4,5-Dihydroxyphthalonitrile, which is a useful reagent for the preparation of 4,5-dialkoxyphthalonitriles . No quantitative data or statistical analyses were provided in the search results.
Safety And Hazards
properties
IUPAC Name |
4,5-dihydroxybenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFFYWYKQYCONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349165 | |
Record name | 4,5-dihydroxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxyphthalonitrile | |
CAS RN |
300853-66-1 | |
Record name | 4,5-dihydroxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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